Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy-
Description
This compound is a benzamide derivative featuring a substituted pyrimidinone core. The pyrimidinyl moiety is functionalized with an amino group at position 6, a methyl group at position 3, and a phenyl group at position 1. The benzamide ring is substituted with hydroxyl groups at positions 3 and 2.
Properties
CAS No. |
176378-92-0 |
|---|---|
Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C18H16N4O5/c1-21-17(26)14(20-16(25)10-7-12(23)9-13(24)8-10)15(19)22(18(21)27)11-5-3-2-4-6-11/h2-9,23-24H,19H2,1H3,(H,20,25) |
InChI Key |
HLGGATXFUILYMJ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=CC(=C3)O)O |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=CC(=C3)O)O |
Synonyms |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound comprises two primary subunits:
-
3,5-Dihydroxybenzamide : A benzoic acid derivative with hydroxyl groups at the 3rd and 5th positions, converted to an amide.
-
6-Amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl : A partially saturated pyrimidine ring with amino, methyl, phenyl, and two ketone groups.
The amide bond connects the pyrimidinyl amine to the benzamide moiety, necessitating selective coupling strategies to avoid side reactions, particularly with the hydroxyl and ketone functionalities.
Key Synthetic Hurdles
-
Regioselectivity : Ensuring proper substitution patterns on the pyrimidine ring.
-
Functional Group Compatibility : Managing reactivity of hydroxyl groups during amidation.
-
Solubility and Purification : Addressing the polar nature of intermediates and final product.
Proposed Synthetic Routes
Synthesis of 6-Amino-3-Methyl-1-Phenylpyrimidine-2,4-Dione
The pyrimidinyl core can be constructed via a modified Biginelli reaction, employing:
-
Urea or thiourea as the urea component.
-
Ethyl acetoacetate (for the methyl group at position 3).
-
Benzaldehyde (for the phenyl group at position 1).
Reaction conditions typically involve acidic catalysis (e.g., HCl) in ethanol at reflux, yielding the dihydropyrimidinone scaffold. Nitration at position 5, followed by reduction (e.g., H₂/Pd-C), introduces the amino group.
Example Protocol :
-
Cyclocondensation of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) in HCl/EtOH at 80°C for 12 hours.
-
Nitration with HNO₃/H₂SO₄ at 0°C, followed by reduction with H₂ (1 atm) over 10% Pd/C in ethanol.
Protection of Hydroxyl Groups
To prevent unwanted reactions during amidation, the 3,5-dihydroxybenzoic acid is protected as its diacetate:
Amide Bond Formation
Activation of the carboxylic acid is achieved using phosphorus oxychloride (POCl₃) in a mixed solvent system (THF:ethyl acetate, 1:2 v/v) at 0–5°C. The pyrimidinyl amine is then added, and the reaction proceeds at room temperature for 4–6 hours.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF:Ethyl Acetate | 82 | 97.5 |
| Temperature | 0–5°C → RT | 78 | 96.8 |
| Activator | POCl₃ | 85 | 98.2 |
Deprotection and Final Isolation
The acetyl groups are removed using methanolic HCl (2M) at 50°C for 2 hours. The crude product is purified via recrystallization from ethanol/water (1:3), yielding the target compound as a white solid.
In-Situ Activation of 3,5-Dihydroxybenzoic Acid
Adapting methods from glimepiride synthesis, the carboxylic acid is activated with 4-nitrophenyl chloroformate in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. The pyrimidinyl amine is added directly to the activated intermediate, avoiding isolation steps.
Advantages :
-
Reduced purification burden.
-
Higher functional group tolerance due to mild conditions.
Challenges :
-
Competing reactions with hydroxyl groups necessitate precise stoichiometry.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 68–72% | 75–80% |
| Purity (HPLC) | ≥98% | ≥97% |
| Key Reagent | POCl₃ | 4-Nitrophenyl Chloroformate |
| Solvent System | THF/Ethyl Acetate | DCM/Acetone |
| Reaction Time | 8–10 hours | 5–7 hours |
Route 2 offers marginally higher yields and shorter reaction times, albeit with increased reagent costs. The choice of method depends on scale and availability of starting materials.
Critical Process Considerations
Solvent Selection
Mixed solvents (e.g., THF/ethyl acetate) enhance solubility of intermediates, particularly for the polar pyrimidinyl amine. In contrast, DCM improves reactivity in chloroformate-mediated activations but requires stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces quinones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Binding Studies: Used to study protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following benzamide derivatives share structural motifs with the target compound but differ in substituents, impacting their physicochemical and functional properties.
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,5-bis(1,1-dimethylethyl)-4-hydroxy- (CAS: Not specified)
- Key Differences :
- The benzamide ring has 3,5-di-tert-butyl and 4-hydroxy substituents instead of 3,5-dihydroxy groups.
- The pyrimidinyl core is substituted with 1,3-dimethyl groups instead of 3-methyl and 1-phenyl.
- Properties: Molecular weight: 402.5 g/mol (vs. ~380–400 g/mol for the target compound). Higher hydrophobicity (XLogP3: 4) due to tert-butyl groups, reducing solubility compared to dihydroxy analogues . 3 hydrogen bond donors (vs. 3 in the target compound) but fewer polar interactions due to steric bulk .
Benzamide,3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl (CAS: 176378-96-4)
- Key Differences :
- The hydroxyl groups on the benzamide ring are acetylated , forming ester derivatives.
- A 4-methyl group replaces the 4-hydroxy substituent in the target compound.
- Properties: Molecular weight: 466.45 g/mol, significantly higher due to acetyl groups. Reduced hydrogen-bonding capacity (esters vs. 4 rotatable bonds (similar to tert-butyl analogue in ) may reduce rigidity and binding specificity .
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy (CAS: 176378-81-7)
- Key Differences :
- The pyrimidinyl core has a 4-methoxyphenyl group at position 1 instead of phenyl.
- The benzamide ring retains 3,5-di-tert-butyl and 4-hydroxy groups.
- Properties: Molecular weight: 494.58 g/mol, the highest among analogues. Topological Polar Surface Area (TPSA): Likely lower than the target compound due to tert-butyl groups, impacting membrane permeability .
Tabulated Comparison of Key Properties
Research Implications
- Bioactivity : Hydroxyl groups (target compound) may enhance interactions with polar residues in enzyme active sites, while tert-butyl or acetyloxy groups (analogues) could favor hydrophobic pockets .
- Solubility : The target compound’s dihydroxy groups likely improve aqueous solubility compared to tert-butyl or acetylated derivatives, critical for pharmacokinetics .
- Synthetic Feasibility : Acetylated or tert-butyl derivatives may offer easier synthesis due to reduced sensitivity to oxidation compared to free hydroxyls .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dihydroxy- is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, including anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide backbone and a pyrimidine moiety. Its molecular formula is C₁₈H₁₈N₄O₄, with a molecular weight of approximately 358.36 g/mol. The presence of multiple functional groups enhances its chemical reactivity and potential biological activity.
Benzamide derivatives are known to interact with various biological targets, such as enzymes and receptors. The specific mode of action for this compound may involve:
- Inhibition of Ribonucleotide Reductase : This enzyme is crucial in DNA synthesis and cell replication. Studies have indicated that certain benzamide derivatives can inhibit ribonucleotide reductase activity, thereby affecting tumor growth and survival rates in cancer models .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, which can protect cells from oxidative stress and contribute to anticancer effects .
Anticancer Activity
Research has shown that benzamide derivatives exhibit significant anticancer properties across various cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative exhibited an IC₅₀ value of 3.0 µM against A549 cells .
- Effect on Tumor Models : In vivo studies indicated that the compound prolonged survival in mice inoculated with L1210 leukemia cells. The data suggest it may be effective against other transplanted tumors as well .
Summary of Anticancer Effects
| Cell Line | IC₅₀ (µM) | Observed Effect |
|---|---|---|
| MCF-7 | 5.85 | Significant inhibition of proliferation |
| A549 | 3.0 | Strong cytotoxicity observed |
| L1210 | - | Prolonged survival in animal models |
Case Studies
- Study on Ribonucleotide Reductase Inhibition : A series of benzamide derivatives were tested for their ability to inhibit ribonucleotide reductase. The results showed varying degrees of inhibition correlating with structural modifications in the benzene ring .
- Anticancer Efficacy in Murine Models : Research involving mouse models indicated that treatment with the benzamide derivative led to a significant increase in survival time compared to control groups. The compound's effectiveness was attributed to its ability to interfere with cellular replication processes .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this benzamide derivative?
- Methodology : Single-crystal X-ray diffraction (SXRD) using the SHELX software suite is the gold standard. SHELXL refines small-molecule structures with high precision, leveraging high-resolution data to resolve hydrogen bonding and conformational flexibility .
- Critical Step : Ensure crystal quality via slow evaporation or diffusion methods. Use SHELXD for phase problem solutions in case of twinned crystals or pseudosymmetry .
Q. How can researchers monitor reaction progress and purity during synthesis?
- Methodology : Use thin-layer chromatography (TLC) for rapid qualitative analysis and high-performance liquid chromatography (HPLC) for quantitative purity assessment. For example, reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates intermediates .
- Example Protocol :
| Step | Technique | Conditions | Purpose |
|---|---|---|---|
| 1 | TLC | Silica gel, ethyl acetate/hexane (1:1) | Monitor reaction completion |
| 2 | HPLC | C18 column, acetonitrile/water gradient | Quantify final product purity |
Q. What spectroscopic techniques are essential for structural characterization?
- Methodology : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. For example, ESI-MS in positive ion mode can detect the parent ion [M+H]⁺ .
- Key Data :
- ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, NH), δ 6.8–7.5 (m, aromatic protons).
- ESI-MS : m/z calculated 423.4, observed 423.3 .
Advanced Research Questions
Q. How can synthetic yield be optimized for multi-step reactions involving this compound?
- Methodology : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For instance, microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocyclic ring formation .
- Case Study : Optimizing amide coupling:
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 25–80°C | 60°C | 35% → 72% |
| Solvent | DMF, THF, DCM | DMF | 50% → 68% |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology : Conduct meta-analysis with strict inclusion criteria (e.g., assay type, cell lines). Use GraphPad Prism for statistical validation (e.g., two-way ANOVA, p < 0.05). For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP luminescence) .
- Validation Steps :
Replicate assays in triplicate.
Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis).
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) and evaluate biological activity. For example, replacing the 3,5-dihydroxy group with methoxy reduces solubility but enhances target binding .
- SAR Table :
| Analog | Modification | Activity (IC50, μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | 3,5-dihydroxy | 0.45 | 2.1 |
| A | 3,5-methoxy | 0.38 | 0.9 |
| B | 3-fluoro,5-hydroxy | 1.2 | 1.5 |
Q. How can computational modeling enhance understanding of this compound’s mechanism?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins. Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .
- Key Insight : The pyrimidinyl ring forms π-π interactions with kinase active sites, while the benzamide moiety stabilizes hydrogen bonds .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility values?
- Methodology : Standardize measurement conditions (pH, temperature). For example, use the shake-flask method at pH 6.5 (mimicking physiological buffers) and compare with HPLC-derived solubility .
- Factors Causing Variability :
- pH-dependent ionization of 3,5-dihydroxy groups.
- Crystallinity vs. amorphous form differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
